molecular formula C18H15N3O4S2 B15041877 N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B15041877
M. Wt: 401.5 g/mol
InChI Key: BICNMJGIQJPMGT-DHDCSXOGSA-N
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Description

N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a novel chemical entity designed for research applications, particularly in the field of oncology and medicinal chemistry. This compound belongs to the 2-thioxo-thiazolidin-4-one (rhodanine) family, a heterocyclic scaffold recognized for its diverse biological activities . The structure incorporates a 3,4-dimethoxy-benzylidene moiety at the 5-position and a nicotinamide group at the 3-position of the thiazolidinone core. Researchers are exploring this and similar derivatives primarily for their antiproliferative properties. Studies on structurally related 2-thioxothiazolidin-4-one compounds have demonstrated significant cytotoxic activity against human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) . The mechanism of action for this class of compounds is an area of active investigation but is believed to involve interaction with key cellular targets that lead to inhibition of cancer cell growth. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this compound as a key intermediate or as a reference standard in the synthesis and biological evaluation of new pharmacologically active molecules.

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-6-5-11(8-14(13)25-2)9-15-17(23)21(18(26)27-15)20-16(22)12-4-3-7-19-10-12/h3-10H,1-2H3,(H,20,22)/b15-9-

InChI Key

BICNMJGIQJPMGT-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with nicotinic acid or its derivatives under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Scientific Research Applications

N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound with a thiazolidinone ring and a methoxybenzylidene moiety, possessing the molecular formula C18H15N3O4S2. The presence of the nicotinamide group enhances its potential pharmacological applications because of the biological relevance of nicotinamide derivatives. Interaction studies are crucial for understanding its pharmacodynamics.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-2-thioxo-thiazolidinThiazolidinone ringLacks nicotinamide group
N-(5-Benzylidene)-thiazolidinBenzylidene moietySimpler structure without methoxy groups
N-(5-(4-Methoxy-benzylidene)-thiazolidinSimilar benzylidene structureDifferent methoxy substitution pattern

The uniqueness of this compound lies in its specific combination of methoxy substitutions and the incorporation of a nicotinamide group, which may enhance its biological activity compared to similar compounds.

Potential Applications
This compound has potential applications in several fields:

  • Interaction Studies: Interaction studies involving this compound are crucial for understanding its pharmacodynamics. These studies typically focus on:
  • Binding affinity to target proteins
  • Effects on cellular signaling pathways
  • Overall impact on disease pathology

Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods may include:

  • Condensation reactions
  • Cyclization processes
  • Amidation reactions

Mechanism of Action

The mechanism of action of N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

4-Fluorobenzylidene Derivative
  • Compound : [5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid ().
  • Key Differences :
    • The benzylidene group is substituted with a fluorine atom at the 4-position instead of methoxy groups.
    • The acetic acid side chain replaces the nicotinamide group.
  • Biological Impact: Fluorine’s electron-withdrawing nature may reduce electron density on the aromatic ring, altering binding interactions with targets like sterol 14α-demethylase in Trypanosoma cruzi .
Nitrobenzylidene Derivative
  • Compound: 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid ().
  • Key Differences: A nitro group (strong electron-withdrawing) replaces the methoxy groups. A hexanoic acid chain is present instead of nicotinamide.
  • Biological Impact :
    • The nitro group enhances reactivity, contributing to potent activity against leukemia cell lines .
    • The extended carboxylic acid chain may improve solubility but reduce bioavailability .

Variations in the Thiazolidinone Side Chain

Carboxylic Acid Derivatives
  • Examples :
    • 3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid ().
    • 4-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid ().
  • Key Differences :
    • Propionic or butyric acid chains replace the nicotinamide group.
  • Biological Impact :
    • These derivatives act as insulin receptor pathway blockers, inhibiting β-catenin and cancer cell proliferation .
    • The carboxylic acid group facilitates ionic interactions with target proteins but may limit blood-brain barrier penetration .
Thiazolo-Pyridine Hybrids
  • Example : N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide (5e, ).
  • Key Differences :
    • A thiazolo-pyridine-acetamide group replaces nicotinamide.
  • Biological Impact :
    • Exhibits a high melting point (207°C) and yield (78%), suggesting enhanced crystallinity and synthetic efficiency .
    • The thiazolo-pyridine moiety may confer dual inhibitory activity against enzymes like cyclooxygenase (COX) .

Pharmacological and Physicochemical Comparisons

Compound Substituents Biological Activity Melting Point/Yield Key Advantages
Target Compound (Nicotinamide derivative) 3,4-Dimethoxybenzylidene, Nicotinamide Anticancer, enzyme inhibition Not reported Enhanced solubility, metabolic stability
4-Fluorobenzylidene-acetic acid () 4-Fluorobenzylidene, Acetic acid Anti-Trypanosoma Not reported High polarity for targeted delivery
Butyric acid derivative () 3,4-Dimethoxybenzylidene, Butyric acid Insulin receptor blockade, anticancer Not reported Selective cancer cell inhibition
Thiazolo-pyridine hybrid (5e, ) Thiazolo-pyridine-acetamide COX inhibition, high crystallinity 207°C, 78% yield Dual therapeutic potential

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy) : Enhance aromatic interactions with hydrophobic enzyme pockets, improving binding affinity .
  • Nicotinamide vs. Carboxylic Acid :
    • Nicotinamide derivatives exhibit better oral bioavailability due to reduced polarity .
    • Carboxylic acid derivatives show stronger ionic interactions but poorer membrane permeability .
  • Hybrid Structures (e.g., Thiazolo-pyridine) : Enable multitarget activity, such as simultaneous inhibition of COX and cancer cell proliferation .

Q & A

Q. What synthetic methodologies are reported for N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide, and how is structural purity validated?

The compound is synthesized via condensation of nicotinamide-functionalized rhodanine derivatives with 3,4-dimethoxybenzaldehyde under reflux conditions. Key steps include:

  • Reaction setup : Refluxing in a polar aprotic solvent (e.g., DMF or acetic acid) with catalytic sodium acetate.
  • Purification : Recrystallization from acetic acid or ethanol, followed by column chromatography.
  • Characterization :
  • 1H NMR (DMSO-d6): Peaks at δ 2.37 (CH3), 3.76–3.79 (C6H3OCH3), 7.00–7.91 (aromatic protons), and 11.74 (NH).
  • Elemental analysis : Confirms stoichiometry (e.g., C: 51.24%, H: 3.87%, N: 10.88%) .
    • Purity monitoring : TLC with ethyl acetate/hexane solvent systems.

Q. What in vitro assays have been utilized to assess the biological activity of this compound?

Initial screening focuses on:

  • Antioxidant activity : DPPH radical scavenging assays to evaluate free radical inhibition (IC50 values reported for thiazolidinone derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50 values, with comparisons to normal fibroblast cells (e.g., NIH/3T3) .
  • Kinase inhibition : Residual activity assays against protein kinases (e.g., ASK1, JNK3) at 10 µM concentrations, with Ki values calculated via competitive binding .

Advanced Research Questions

Q. How do structural modifications to the benzylidene moiety influence target selectivity and potency?

  • Substituent effects : The 3,4-dimethoxy groups enhance electron density, improving binding to hydrophobic kinase pockets (e.g., ASK1). Comparative studies show that halogenation (e.g., Cl, F) at the benzylidene ring increases inhibitory activity against β-catenin/Wnt signaling .
  • SAR insights :
  • Methoxy groups : Critical for hydrogen bonding with active-site residues (e.g., ASK1 Lys61).
  • Thioxo group : Enhances metal chelation (e.g., Zn²⁺ in kinase domains) .
    • Validation : Co-crystallization studies (e.g., ASK1-PFTA-1 complex) and molecular docking using AutoDock Vina .

Q. What experimental strategies are recommended to resolve contradictions in reported biological data?

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Mechanistic studies :
  • Western blotting : Verify downstream effects (e.g., β-catenin degradation for Wnt inhibition ).
  • Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., ASK1) and confirm on-target effects .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess solubility (LogP <5), permeability (Rule of Five compliance), and CYP450 interactions.
  • QSAR modeling : Correlate substituent electronegativity with IC50 values to prioritize synthetic targets .
  • Metabolic stability : Microsomal incubation assays (human liver microsomes) to identify metabolic soft spots (e.g., ester hydrolysis) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (e.g., SHELXL-97 for small-molecule X-ray data ).
  • Data interpretation : Use MestReNova for NMR peak integration and Bruker TopSpin for spectral alignment.
  • Assay protocols : Follow NIH/3T3 cell culture guidelines (ATCC) and MTT assay standardization (ISO 10993-5) .

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